Undecane-1,3-diol
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Overview
Description
Undecane-1,3-diol, also known as 1,3-undecanediol, is an organic compound with the molecular formula C₁₁H₂₄O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of undecane-1,3-dione using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of undecane-1,3-dione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the dione to the diol .
Chemical Reactions Analysis
Types of Reactions
Undecane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Undecane-1,3-dione or other carbonyl compounds.
Reduction: Undecane or other alkanes.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
Undecane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and delivery systems.
Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of undecane-1,3-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxyl groups in this compound can form hydrogen bonds with target molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Decane-1,3-diol: A shorter chain diol with similar chemical properties.
Dodecane-1,3-diol: A longer chain diol with comparable reactivity.
Hexane-1,6-diol: A diol with hydroxyl groups at different positions on the carbon chain.
Uniqueness
Undecane-1,3-diol is unique due to its specific chain length and the position of the hydroxyl groups. This configuration imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
6071-32-5 |
---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
undecane-1,3-diol |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-11(13)9-10-12/h11-13H,2-10H2,1H3 |
InChI Key |
CSFUNXXUTSRHPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCO)O |
Origin of Product |
United States |
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